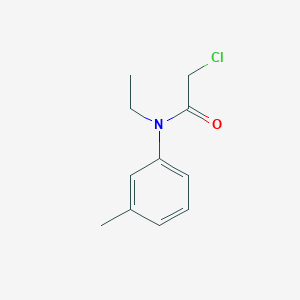

2-chloro-N-ethyl-N-(3-methylphenyl)acetamide

Description

2-Chloro-N-ethyl-N-(3-methylphenyl)acetamide is a substituted acetamide featuring a chloro group at the 2-position of the acetamide backbone, an ethyl group, and a 3-methylphenyl substituent on the nitrogen atom. These compounds are synthesized via reactions between chloroacetyl chloride and substituted amines under controlled conditions . Key structural features include:

- Crystal Structure: The asymmetric unit of 2-chloro-N-(3-methylphenyl)acetamide contains two molecules linked via dual N–H⋯O hydrogen bonds, forming infinite chains along the crystallographic axis .

- Substituent Effects: The meta-methyl group on the phenyl ring influences molecular conformation, with the N–H bond adopting a syn orientation relative to the methyl group, contrasting with anti conformations observed in nitro-substituted analogs .

Properties

IUPAC Name |

2-chloro-N-ethyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVSUKKVAMUTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methylaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name: 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide

- Molecular Formula: C10H12ClN

- Molecular Weight: 199.66 g/mol

- CAS Number: 32428-61-8

The compound features a chloro group at the second position and a methyl group at the meta position of the phenyl ring, influencing its biological activity and reactivity.

Medicinal Chemistry

This compound is studied for its potential therapeutic effects. Preliminary investigations indicate that it may possess anti-inflammatory properties, making it valuable in the development of new anti-inflammatory drugs.

Research has shown that this compound exhibits significant biological activities, including:

- Antibacterial Activity: In studies against Klebsiella pneumoniae, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of 512 µg/mL, indicating its effectiveness against this pathogen .

- Antidepressant Effects: Behavioral studies in animal models have revealed that varying doses of the compound can significantly reduce immobility in forced swimming tests, suggesting potential antidepressant properties .

Chemical Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for tailored interactions in chemical reactions, enhancing its utility in synthetic organic chemistry .

Types of Reactions

This compound can undergo various reactions:

- Oxidation: Can be oxidized to form N-oxide derivatives.

- Reduction: Reduction can yield amine derivatives.

- Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Varies |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Sodium hydroxide, potassium carbonate | Basic conditions |

Case Study 1: Antidepressant Activity

Objective: Evaluate the antidepressant-like effects of this compound.

Methodology: Mice were administered varying doses (15 mg/kg to 60 mg/kg) and subjected to behavioral tests (forced swimming and tail suspension tests).

Results: Significant reductions in immobility duration were observed at higher doses, suggesting efficacy in modulating mood-related behaviors.

Case Study 2: Antibacterial Efficacy

Objective: Assess antibacterial effects against Klebsiella pneumoniae.

Methodology: Determination of MIC for this compound compared to structurally similar compounds.

Results: The presence of the chloro group enhanced antibacterial activity, with an MIC of 512 µg/mL compared to higher values for analogs lacking this substituent.

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Antidepressant | This compound | N/A | Reduction in immobility at doses (15-60 mg/kg) |

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Crystallographic and Structural Properties of Selected Acetamides

Key Observations :

- Positional Effects : Para-substituted analogs (e.g., 4-methylphenyl) exhibit simpler hydrogen-bonding networks compared to meta-substituted derivatives .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) destabilize hydrogen bonding, leading to altered conformations, while electron-donating groups (e.g., methyl) stabilize intermolecular interactions .

Physicochemical Properties

Table 2: Thermal and Spectroscopic Data

Biological Activity

2-chloro-N-ethyl-N-(3-methylphenyl)acetamide is a synthetic compound belonging to the class of chloroacetamides. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chloro group, an ethyl group, and a 3-methylphenyl moiety, which contribute to its unique biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various chloroacetamide derivatives demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli (ATCC 25922) | 30 |

| Staphylococcus aureus (ATCC 25923) | 36 |

| Pseudomonas aeruginosa (ATCC 27853) | 25 |

| Candida spp. | 20 |

The above results indicate that the compound shows promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound suggest it may reduce inflammation markers in biological assays. The mechanism appears to involve the modulation of inflammatory pathways, although specific molecular targets remain to be fully elucidated .

The biological activity of this compound is believed to result from its interaction with specific enzymes or receptors. The chloro group can facilitate nucleophilic attack by biological molecules, leading to altered enzymatic activity. This interaction may enhance its potential as a therapeutic agent in treating infections and inflammatory conditions .

Study on Antimicrobial Efficacy

In a controlled study evaluating several chloroacetamides, including this compound, researchers found that it exhibited superior antimicrobial activity compared to other derivatives. The study utilized agar diffusion methods to assess efficacy against various pathogens .

In Vivo Studies

In vivo studies have indicated that this compound may also have potential applications in reducing inflammation in animal models. These studies are critical for determining the therapeutic viability of the compound in clinical settings .

Comparison with Similar Compounds

When compared with structurally similar compounds such as 2-chloro-N-methyl-N-(3-methylphenyl)acetamide and 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide, this compound demonstrates distinct pharmacokinetic properties that may enhance its efficacy in specific applications .

Table 2: Comparison of Biological Activities

| Compound | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-chloro-N-methyl-N-(3-methylphenyl)acetamide | Moderate | Low |

| 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | Low | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-ethyl-N-(3-methylphenyl)acetamide, and how are the products characterized?

- Answer : The compound is typically synthesized via chloroacetylation of substituted anilines. For example, Gowda et al. (2007a) prepared analogous chloroacetamides by reacting chloroacetyl chloride with substituted anilines in ethanol under reflux, followed by recrystallization . Characterization involves:

- IR spectroscopy : Identification of C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-Cl (~700 cm⁻¹) stretches .

- NMR spectroscopy : ¹H NMR reveals methyl/methylene protons (δ 1.2–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm); ¹³C NMR confirms carbonyl (δ ~170 ppm) and chloroacetamide groups .

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL2013 for refinement) reveals:

- Conformation : The N–H bond is syn to the meta-methyl group, contrasting with anti conformations in nitro-substituted analogs .

- Hydrogen bonding : Dual N–H⋯O interactions form infinite chains (e.g., N1–H1⋯O2, 2.89 Å; N2–H2⋯O1, 2.94 Å), with additional van der Waals forces stabilizing the lattice .

- Space group : Triclinic P1 with two molecules per asymmetric unit .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of chloroacetamide derivatives, and how can experimental design address these discrepancies?

- Answer : Studies report conflicting carcinogenicity data; e.g., 2-chloro-N-(3-ethylphenyl)acetamide induced nasal tumors in rats, while structurally similar compounds showed gastric toxicity . To resolve contradictions:

- Controlled variables : Standardize species/strain, dosing regimens, and metabolic profiling (e.g., cytochrome P450 activity assays).

- In vitro models**: Use hepatic microsomes to assess metabolite formation and compare with in vivo outcomes .

- Structural analogs : Test ethyl vs. methyl substituents to isolate substituent effects on toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.